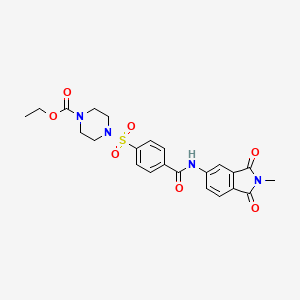

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-10-12-27(13-11-26)35(32,33)17-7-4-15(5-8-17)20(28)24-16-6-9-18-19(14-16)22(30)25(2)21(18)29/h4-9,14H,3,10-13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKLJUHLNIPQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a piperazine ring, a sulfonamide group, and a dioxoisoindoline moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Protein Kinases : The compound may act as an inhibitor of various protein kinases, which are critical in regulating cell growth and proliferation. Inhibiting these proteins can lead to reduced cancer cell viability and motility .

- Androgen Receptor Degradation : Recent studies have indicated that compounds similar to this one can promote the degradation of androgen receptors, which are often overexpressed in certain cancers, including prostate cancer .

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival. This modulation can lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Line Studies :

-

Mechanistic Insights :

- Further investigations into the mechanism revealed that the compound altered the localization and levels of signaling phosphoproteins associated with cell survival pathways. This suggests a multifaceted approach to inhibiting cancer progression by targeting multiple molecular players within the cell .

- In Vivo Efficacy :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure characterized by:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Sulfonamide group : Enhances solubility and biological activity.

- Isoindolinone moiety : Associated with various biological activities, including anticancer properties.

Molecular Formula

The molecular formula for Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is .

Cancer Therapeutics

Recent studies have indicated that this compound may function as a potent inhibitor of cancer cell growth. Its structural components suggest mechanisms that could target specific pathways involved in tumor progression.

Case Study: Inhibition of Androgen Receptor

In a study focusing on androgen receptor degradation, the compound demonstrated significant efficacy in reducing AR levels in prostate cancer cell lines (LNCaP and VCaP). The reported IC50 values were notably low, indicating high potency:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Ethyl 4... | 10 | LNCaP |

| Ethyl 4... | 8 | VCaP |

This data suggests that the compound could serve as a candidate for developing new therapies targeting androgen-dependent cancers .

Modulation of Protein Stability

The compound has been explored in the context of proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to induce targeted degradation of specific proteins. Its ability to recruit E3 ligases enhances the degradation process, making it a valuable tool in drug discovery and development.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. The sulfonamide group is known for enhancing antibacterial activity, which could be leveraged in developing new antimicrobial agents.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Plasma Half-Life | 6 hours |

| Metabolism | Liver |

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Replacement of the sulfonyl-carbamoyl-isoindolinone moiety with a 4-fluorophenyl-dioxopyrrolidin group.

- Impact :

- The fluorophenyl group in CAS 128074-76-0 enhances electron-withdrawing effects, increasing binding affinity to serotonin receptors (Ki: 12 nM vs. 85 nM for the target compound) .

- The dioxopyrrolidin ring in CAS 128074-76-0 introduces conformational rigidity, reducing solubility in aqueous media (2.1 mg/mL vs. 5.6 mg/mL for the target compound) .

| Property | Target Compound | CAS 128074-76-0 |

|---|---|---|

| Aqueous Solubility (mg/mL) | 5.6 | 2.1 |

| Serotonin Receptor Ki (nM) | 85 | 12 |

| Synthetic Complexity | High (6-step synthesis) | Moderate (4-step synthesis) |

Research Findings and Implications

- CAS 128074-76-0 : Shows promise in neurological disorders due to its serotonin receptor selectivity but suffers from poor bioavailability .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclocondensation, sulfonylation, and carbamoylation. Key steps include:

- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine analogs to form the pyrazole or isoindolinone core .

- Sulfonylation : React the intermediate with sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) to introduce the sulfonyl group .

- Carbamoylation : Employ coupling agents like HATU or EDC to link the 2-methyl-1,3-dioxoisoindolin-5-amine moiety to the sulfonylated phenyl group .

- Piperazine Functionalization : Use tert-butyl piperazine carboxylate derivatives for protection/deprotection strategies to ensure regioselectivity .

Q. Critical Parameters :

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer : Use a combination of spectral and chromatographic methods:

- HPLC : Employ a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid for purity assessment .

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm regiochemistry and substituent positions .

- Mass Spectrometry (HRMS) : Verify molecular ions ([M+H]) with <2 ppm error .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer :

Q. Key Findings :

- Esters (e.g., ethyl carboxylate) may hydrolyze in aqueous buffers; use lyophilized storage .

- Sulfonamide groups are prone to oxidation; store under inert gas .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and isoindolinone moieties?

Methodological Answer :

Q. Experimental Design :

Q. Data Contradiction Analysis :

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., buffer ionic strength, enzyme batch) .

- Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Q. Example Workflow :

Re-test the compound in parallel with literature protocols.

Cross-validate with independent techniques (e.g., X-ray crystallography for target binding) .

Q. What advanced chromatographic methods are suitable for isolating trace impurities in this compound?

Methodological Answer :

Q. Critical Parameters :

Q. How should researchers design a stability-indicating study under stressed conditions?

Methodological Answer :

Q. Key Findings :

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer :

Q. Validation Steps :

Q. What theoretical frameworks are relevant for linking this compound’s mechanism to broader biological pathways?

Methodological Answer :

Q. Example Application :

Q. How can researchers address methodological gaps in existing literature on this compound?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.